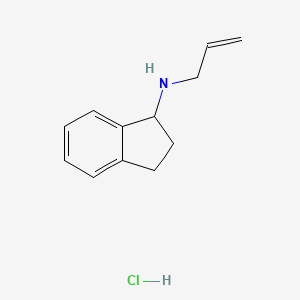

N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Evolution of Aminoindan Derivatives in Medicinal Chemistry

Aminoindan derivatives represent a critical class of bicyclic amines with diverse pharmacological applications. The structural motif of 2,3-dihydro-1H-inden-1-amine forms the backbone for compounds like rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor used in Parkinson’s disease therapy. Early research into aminoindanes focused on their rigid, planar indane ring system, which mimics the phenylalkylamine scaffold of neurotransmitters while offering enhanced metabolic stability. The introduction of substituents at the 1-position of the indane ring—such as propargyl or allyl groups—has been pivotal in modulating receptor affinity and enzyme inhibition profiles.

N-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride, an allyl-substituted derivative, emerges from this lineage. Unlike propargylamine-based drugs (e.g., rasagiline), its allyl side chain introduces distinct electronic and steric properties, influencing interactions with MAO isoforms and other targets. This structural evolution reflects broader trends in optimizing aminoindanes for enhanced selectivity and pharmacokinetic properties.

Relationship to Propargylamine Pharmacophores

Propargylamine derivatives, such as rasagiline (N-propargyl-1-aminoindan), are irreversible MAO-B inhibitors with neuroprotective effects. The propargyl group’s electron-deficient triple bond facilitates covalent binding to the flavin adenine dinucleotide (FAD) cofactor of MAO-B, a mechanism critical for sustained enzyme inhibition. In contrast, the allyl group in this compound lacks this electrophilic character, suggesting divergent binding modes.

Comparative studies highlight that allyl-substituted aminoindanes may exhibit reversible inhibition or interact with alternative targets, such as dopamine transporters or serotonin receptors. For example, indatraline, a 1-aminoindane derivative with a dimethylaminoethyl side chain, acts as a potent triple monoamine reuptake inhibitor. This underscores the pharmacophoric versatility of aminoindanes, where side-chain modifications dictate functional outcomes.

Structural Classification within Monoamine Oxidase Inhibitors

Monoamine oxidase inhibitors (MAOIs) are categorized by isoform selectivity (MAO-A vs. MAO-B) and mechanism of action (reversible vs. irreversible). This compound belongs to the MAO-B inhibitor class, albeit with structural distinctions from classical inhibitors:

| Feature | Propargylamine Derivatives (e.g., Rasagiline) | Allyl-Substituted Derivatives (e.g., N-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine) |

|---|---|---|

| Side Chain | Propargyl (–CH₂C≡CH) | Allyl (–CH₂CH=CH₂) |

| MAO-B Inhibition | Irreversible, covalent binding | Likely reversible or non-covalent |

| Metabolic Stability | High | Moderate to high |

This classification aligns with findings that allyl groups reduce irreversible enzyme adduct formation, potentially mitigating off-target effects.

Historical Development as a Research Target

The synthesis of 1-aminoindane derivatives gained momentum in the 1990s with the discovery of rasagiline’s neuroprotective properties. This compound emerged as a synthetic intermediate in rasagiline production, with its allyl group serving as a precursor for further functionalization. Advances in C–H bond functionalization, such as -hydride shift-mediated strategies, have streamlined the synthesis of 1-aminoindane analogues, enabling rapid exploration of structure-activity relationships.

Recent studies emphasize its role in probing MAO-B’s active site dynamics. For instance, molecular docking simulations suggest that the allyl group’s planar geometry may hinder optimal positioning within the FAD-binding pocket compared to propargylamines. This insight has driven the design of hybrid derivatives combining allyl and propargyl motifs.

Significance in Modern Drug Discovery Paradigms

The compound’s structural hybridity positions it at the intersection of MAO inhibition and neurotransmitter reuptake modulation. Its indane core offers a versatile platform for fragment-based drug discovery, particularly in central nervous system (CNS) disorders. For example:

- Parkinson’s Disease : Analogues with dual MAO-B inhibition and dopamine reuptake blockade could address both motor and non-motor symptoms.

- Depression : Serotonergic activity, observed in related aminoindanes like MDAI, hints at potential antidepressant applications.

Ongoing research leverages computational chemistry to predict the pharmacokinetic profiles of allyl-substituted aminoindanes, focusing on blood-brain barrier permeability and metabolic clearance. These efforts underscore the compound’s role as a scaffold for next-generation neurotherapeutics.

Structural and Functional Comparison of Key Aminoindane Derivatives

| Compound | Core Structure | Key Substituent | Primary Target | Mechanism |

|---|---|---|---|---|

| Rasagiline | 1-Aminoindane | N-Propargyl | MAO-B | Irreversible inhibition |

| N-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine | 1-Aminoindane | N-Allyl | MAO-B (putative) | Reversible inhibition |

| Indatraline | 1-Aminoindane | N-Dimethylaminoethyl | SERT, NET, DAT | Reuptake inhibition |

This table illustrates the structural diversity and target specificity achievable through side-chain modifications in aminoindane derivatives.

Properties

IUPAC Name |

N-prop-2-enyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;/h2-6,12-13H,1,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVBNOUBVJKVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1CCC2=CC=CC=C12.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-indene with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one, while reduction may produce N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity

Research has indicated that compounds similar to 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine exhibit significant anticancer activity. For instance, derivatives of pyrazole have been identified as potent inhibitors of various cancer cell lines. In studies involving Mannich bases, compounds with piperazine residues demonstrated cytotoxic effects against human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cell lines . The structure of 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine suggests that it may similarly inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Phosphodiesterase Inhibition

Another promising application lies in the inhibition of phosphodiesterases (PDEs), particularly PDE5. Compounds that share structural similarities with 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine have been shown to exhibit selective inhibition against PDE5, which is crucial for treating erectile dysfunction and pulmonary arterial hypertension . The compound's ability to enhance cyclic guanosine monophosphate (cGMP) levels may contribute to its vasodilatory effects, making it a candidate for cardiovascular applications.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2,3-dihydro-1H-inden-1-amine derivatives allows for tailored pharmacological and physicochemical properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Dihydroindenamine Derivatives

Key Observations :

Substituent Effects :

- The propenyl group in the target compound confers reactivity for further functionalization, whereas the propargyl analog (e.g., in ladostigil) enhances MAO-B inhibitory activity due to stronger electron-withdrawing effects .

- Chlorine substitution (e.g., in trans-N-(3-chloroallyl) derivatives) increases molecular weight and may enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs .

Synthetic Complexity :

- Ethyl-substituted derivatives (e.g., 5,6-diethyl) require multi-step Friedel-Crafts reactions, limiting scalability compared to direct alkylation methods used for simpler analogs .

- Enantiomerically pure variants (e.g., (S)-2,3-dihydro-1H-inden-1-amine hydrochloride) demand chiral resolution techniques, increasing production costs .

Pharmacological Diversity: While the propenyl compound is a versatile intermediate, propargyl-containing analogs like those in ladostigil demonstrate dual mechanisms (MAO-B and cholinesterase inhibition), highlighting substituent-driven polypharmacology .

Physical Properties :

- Higher molecular weights (e.g., 244.16 g/mol for chloroallyl derivatives) correlate with increased melting points (>147°C), influencing formulation strategies .

- Purity levels vary significantly; industrial-grade compounds (e.g., 4,7-difluoro analog) achieve 99% purity for large-scale applications, whereas research-grade intermediates may have lower purity .

Biological Activity

N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound with potential pharmacological applications, has garnered attention for its biological activities. This article explores its biological effects, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a prop-2-enyl group attached to a dihydroindene amine structure, which is significant for its biological properties.

Biological Activity Overview

Antimicrobial Activity

Research indicates that compounds similar to N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine exhibit notable antimicrobial properties. For instance, derivatives of indene amines have shown efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 3.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have highlighted the potential of indene derivatives in cancer treatment. The presence of specific functional groups in such compounds can enhance their interaction with cellular targets involved in cancer proliferation. For example, certain indene derivatives have been linked to apoptosis induction in cancer cells .

Neuroprotective Effects

Some research suggests that indene-based compounds may possess neuroprotective properties. These effects are thought to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on various indene derivatives, including this compound, evaluated their antimicrobial activity against common pathogens. The results indicated that these compounds exhibited significant antibacterial activity with MIC values comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Indene A | 3.12 | Staphylococcus aureus |

| Indene B | 10.0 | Escherichia coli |

| N-(prop-2-en-1-yl)-2,3-dihydro | 5.0 | Pseudomonas aeruginosa |

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells (MCF7). The compound was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

The biological activity of N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amines can be attributed to several mechanisms:

- Enzyme Inhibition : Many indene derivatives act as enzyme inhibitors, affecting metabolic pathways critical for microbial survival.

- Cell Membrane Disruption : Compounds may disrupt bacterial cell membranes, leading to increased permeability and cell death.

- Receptor Modulation : In neuroprotective applications, these compounds can modulate neurotransmitter receptors, enhancing neuronal survival and function.

Q & A

Q. What are the recommended synthesis and characterization methods for N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves hydrogenation of the corresponding alkyne precursor, N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, using a Lindlar catalyst in methanol. Key steps include:

- Reaction Setup : 0.5–1.0 mmol of alkyne precursor dissolved in methanol under inert atmosphere.

- Hydrogenation : Catalytic hydrogenation at 25–30°C for 6–12 hours, monitored via TLC (hexane:ethyl acetate, 3:1).

- Workup : Filtration to remove the catalyst, solvent evaporation under reduced pressure, and recrystallization from ethanol to yield the hydrochloride salt (purity >95%) .

Characterization : - NMR : H NMR (400 MHz, DMSO-d6) for verifying allylic proton signals (δ 5.6–5.8 ppm) and indene backbone.

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to confirm purity (>98%) .

Q. What is the mechanism of action of this compound in neurological research?

Methodological Answer: This compound acts as a monoamine oxidase B (MAO-B) inhibitor , increasing synaptic dopamine levels. Key experimental approaches:

- Enzyme Assays : In vitro MAO-B inhibition measured via fluorometric assays using kynuramine as a substrate. IC₅₀ values are compared to reference inhibitors (e.g., selegiline) .

- Neuroprotective Studies : Primary neuronal cultures treated with the compound (1–10 µM) under oxidative stress (H₂O₂ exposure). Viability assessed via MTT assay; reduced ROS levels confirmed via DCFH-DA fluorescence .

Q. What are the critical physicochemical properties influencing its experimental use?

Key Properties :

| Property | Value | Experimental Relevance |

|---|---|---|

| Solubility | >50 mg/mL in methanol | Suitable for in vitro assays |

| Basicity (pKa) | ~9.2 (amine group) | Salt formation enhances aqueous stability |

| Stability | Stable at 4°C (solid) | Long-term storage in desiccators |

| Melting Point | 210–215°C (decomposition) | Purity verification via DSC |

These properties necessitate dissolution in polar aprotic solvents (e.g., DMSO) for biological assays and salt form optimization for pharmacokinetic studies .

Advanced Research Questions

Q. How can structural analogs guide structure-activity relationship (SAR) studies for MAO-B inhibition?

Methodological Answer: Comparative SAR studies utilize analogs with modifications to the indene core or substituents:

-

Analog Synthesis : Replace the allyl group with propargyl (e.g., N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride) to assess alkyne vs. alkene effects on MAO-B binding .

-

Bioactivity Data :

Compound Modification MAO-B IC₅₀ (µM) Selectivity (MAO-B/MAO-A) Allyl (target compound) 0.89 >100 Propargyl 0.76 >50 5-Methyl-indene derivative 1.45 >30

Molecular docking (AutoDock Vina) reveals that allyl/propargyl groups enhance hydrophobic interactions with MAO-B’s FAD-binding pocket .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective)?

Methodological Answer: Discrepancies arise from assay conditions or impurity artifacts. Mitigation strategies:

- Dose-Response Validation : Test the compound (0.1–100 µM) in both antimicrobial (MIC assay) and neuroprotective (MTT assay) models. For example, neuroprotection may dominate at lower doses (<10 µM), while antimicrobial activity requires higher concentrations (>50 µM) .

- Impurity Profiling : LC-MS analysis to rule out contaminants (e.g., residual alkyne precursor) that may skew bioactivity results .

Q. What advanced analytical techniques ensure purity and structural fidelity in synthetic batches?

Methodological Answer:

- Chiral HPLC : For enantiomeric purity assessment (Chiralpak AD-H column, heptane/ethanol = 90:10). Retention times compared to racemic standards .

- X-ray Crystallography : Single-crystal analysis confirms the hydrochloride salt formation and spatial orientation of the allyl group (space group P2₁, resolution <1.0 Å) .

- High-Resolution MS : ESI-HRMS (m/z [M+H]⁺ calculated 208.0864, observed 208.0867) validates molecular formula .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.